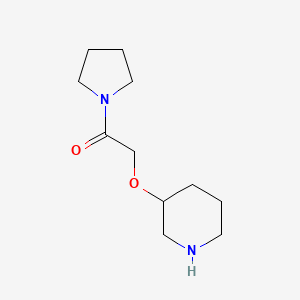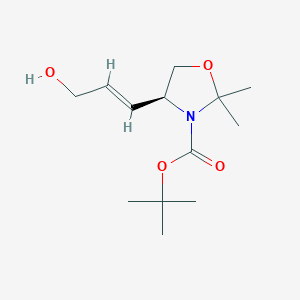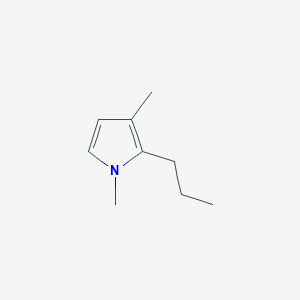
2-Bromo-5-fluoro-3-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-fluoro-3-iodobenzoic acid is an organic compound with the molecular formula C7H3BrFIO2 It is a halogenated benzoic acid derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the halogenation of benzoic acid derivatives. For instance, starting from 2-bromo-3-fluorobenzoic acid, iodination can be achieved using iodine and an oxidizing agent such as potassium iodate under acidic conditions . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to handle the hazardous reagents and conditions involved in the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-fluoro-3-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
2-Bromo-5-fluoro-3-iodobenzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-5-fluoro-3-iodobenzoic acid in chemical reactions involves the reactivity of its halogen atoms and carboxylic acid group. The halogens can participate in electrophilic aromatic substitution, while the carboxylic acid group can undergo various transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-iodobenzoic acid: Similar structure but lacks the fluorine atom.
2-Fluoro-5-iodobenzoic acid: Similar structure but lacks the bromine atom.
3-Bromo-5-iodobenzoic acid: Similar structure but with different positioning of the halogen atoms.
Uniqueness
2-Bromo-5-fluoro-3-iodobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in the synthesis of complex molecules and materials .
Propriétés
Formule moléculaire |
C7H3BrFIO2 |
|---|---|
Poids moléculaire |
344.90 g/mol |
Nom IUPAC |
2-bromo-5-fluoro-3-iodobenzoic acid |
InChI |
InChI=1S/C7H3BrFIO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12) |
Clé InChI |
LWNPAMKVGOGRMR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)Br)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Chlorobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12864517.png)
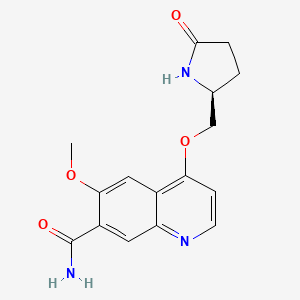

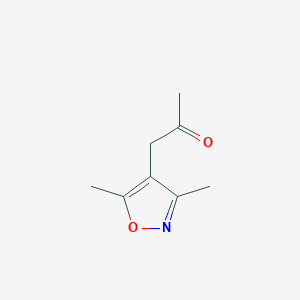

![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12864548.png)
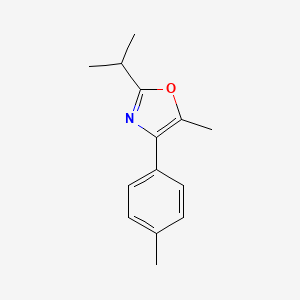

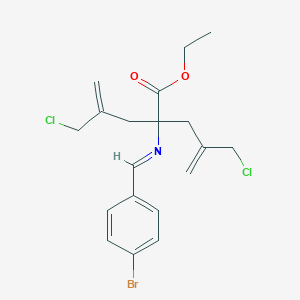
![1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864568.png)
